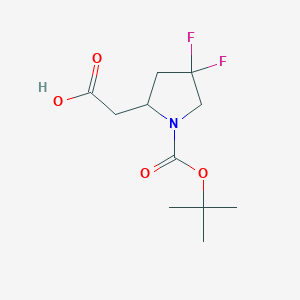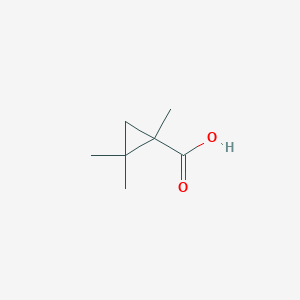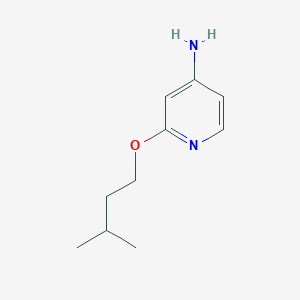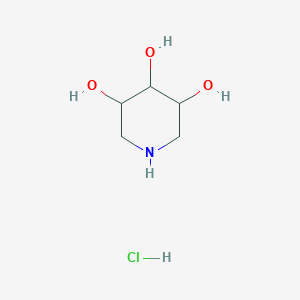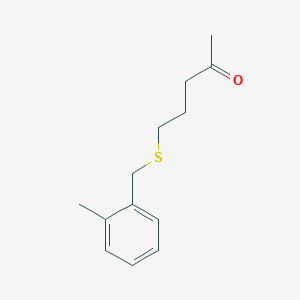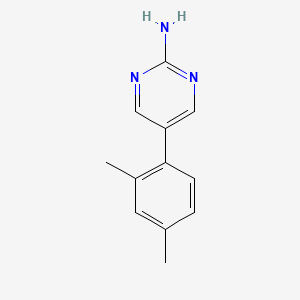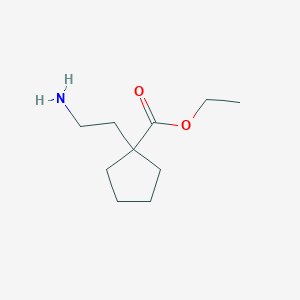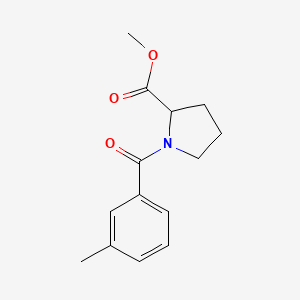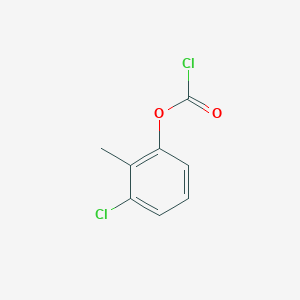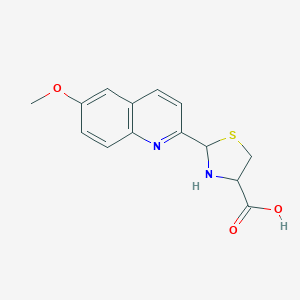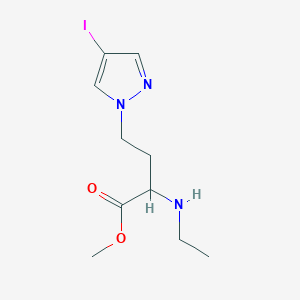
Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring can be formed through cyclization reactions.
Introduction of the iodo group: The iodo group can be introduced via halogenation reactions using reagents like iodine or N-iodosuccinimide (NIS).
Amination: The ethylamino group can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
- Methyl 2-(ethylamino)-4-(4-chloro-1h-pyrazol-1-yl)butanoate
- Methyl 2-(ethylamino)-4-(4-bromo-1h-pyrazol-1-yl)butanoate
- Methyl 2-(ethylamino)-4-(4-fluoro-1h-pyrazol-1-yl)butanoate
Uniqueness
Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate is unique due to the presence of the iodo group, which can impart distinct chemical and biological properties. The iodo group can influence the compound’s reactivity, binding affinity, and overall stability.
特性
分子式 |
C10H16IN3O2 |
|---|---|
分子量 |
337.16 g/mol |
IUPAC名 |
methyl 2-(ethylamino)-4-(4-iodopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H16IN3O2/c1-3-12-9(10(15)16-2)4-5-14-7-8(11)6-13-14/h6-7,9,12H,3-5H2,1-2H3 |
InChIキー |
MRFZUKIYNYAWPP-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCN1C=C(C=N1)I)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


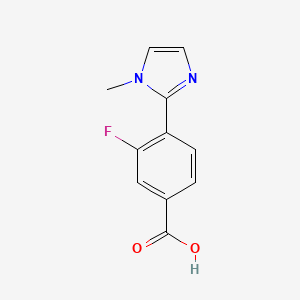
![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)

